molecular formula C6H4ClF3N2 B1528059 2-Chloro-5-(trifluoromethyl)pyridin-4-amine CAS No. 1061358-78-8

2-Chloro-5-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1528059
CAS No.: 1061358-78-8
M. Wt: 196.56 g/mol
InChI Key: BVKYVDJDCQLPEC-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridin-4-amine is an organic compound with the chemical formula C6H3ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its incorporation of both chlorine and trifluoromethyl groups, which impart unique chemical properties. It is a colorless to light yellow solid that is soluble in water and organic solvents .

Mechanism of Action

Preparation Methods

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of chlorotoluene with bromine to form a brominated intermediate, which is then reacted with trifluoroformic acid and pyridine under controlled temperature conditions . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridin-4-amine can be compared with other similar compounds, such as:

The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKYVDJDCQLPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263465
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061358-78-8
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061358-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-4-iodo-5-(trifluoromethyl)pyridine was dissolved in 7 M Ammonia/Methanol. It was heated in a Biotage Initiator microwave synthesizer at 130° C. for 1 h. A mixture of the 2- and 4-substituted products was obtained. The solvent was removed and the residue was purified by silica gel chromatography (DCM/MeOH) gradient. The pure title compound was isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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